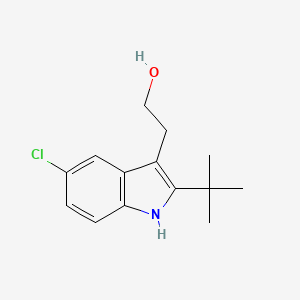
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of biologically active structures.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1H-Indole-3-methanol: Known for its anticancer and antimicrobial activities.
The uniqueness of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
872674-49-2 |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
2-(2-tert-butyl-5-chloro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H18ClNO/c1-14(2,3)13-10(6-7-17)11-8-9(15)4-5-12(11)16-13/h4-5,8,16-17H,6-7H2,1-3H3 |
InChI-Schlüssel |
XQHGHKLLYRQMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


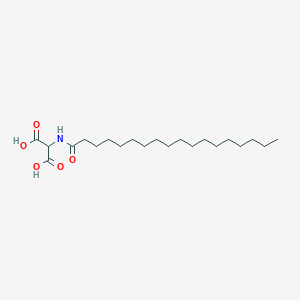
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
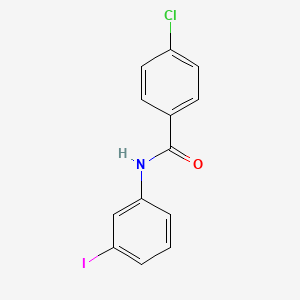
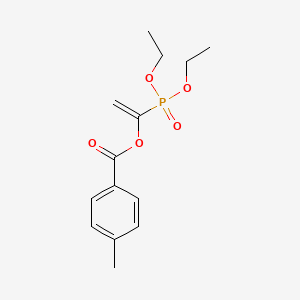
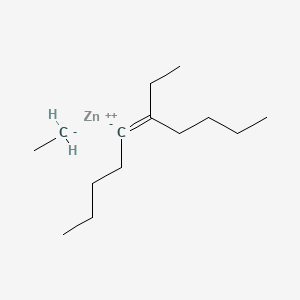
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)


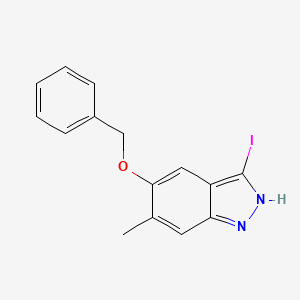
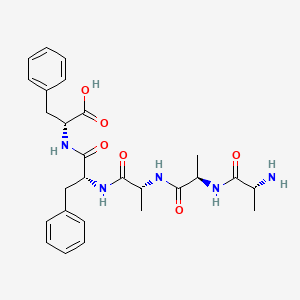
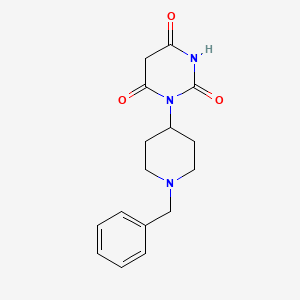
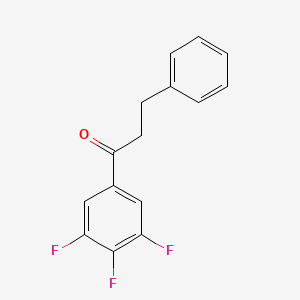
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
